
2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups including a dichlorophenoxy group, a methylsulfonyl group, an oxadiazole ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dichlorophenoxy and methylsulfonyl groups are both electron-withdrawing, which could influence the electronic structure of the molecule. The oxadiazole ring is a heterocycle, which could also have interesting effects on the molecule’s structure and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the dichlorophenoxy group could potentially undergo further substitution reactions, while the oxadiazole ring could potentially participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the dichlorophenoxy and methylsulfonyl groups could increase the compound’s polarity, potentially making it more soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has demonstrated the synthesis and characterization of various 1,3,4-oxadiazole derivatives, showing significant antibacterial and anti-enzymatic potential. For instance, compounds synthesized with multifunctional moieties exhibited good inhibitory activity against gram-negative bacterial strains and showed low potential against lipoxygenase (LOX) enzyme, highlighting their utility in developing new antibacterial agents (K. Nafeesa et al., 2017).
Antimicrobial and Enzyme Inhibition
Another study focused on N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showing that these compounds possess potential anti-bacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme. Molecular docking studies confirmed the correlation between bioactivity data and active binding sites, suggesting these compounds' potential in antimicrobial and enzyme inhibition applications (S. Z. Siddiqui et al., 2014).
Antihypertensive Activity
Compounds incorporating the 1,3,4-oxadiazole moiety have also shown potential in cardiovascular applications, such as antihypertensive activity. Derivatives synthesized from 2-(4-chlorophenylsulfonyl)acetamide demonstrated antihypertensive effects in rats, suggesting their potential utility in treating hypertension (A. A. Santilli & R. Morris, 1979).
Anticancer Activity
The synthesis and evaluation of 1,3,4-oxadiazole derivatives have extended to anticancer research, where novel derivatives showed promising anticancer activity against various cancer cell lines, highlighting the 1,3,4-oxadiazole core's potential in developing new anticancer agents (B. Ravinaik et al., 2021).
Proton Exchange Membranes in Fuel Cells
Outside the realm of pharmacology, sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole has been investigated for its application as proton exchange membranes in medium-high temperature fuel cells, demonstrating excellent thermal, dimensional, and oxidative stability (Jingmei Xu et al., 2013).
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given its complex structure and the presence of several functional groups that are often found in biologically active compounds .
Wirkmechanismus
Target of Action
The primary target of this compound is currently unknown. The compound shares structural similarities with other chlorinated phenolic compounds , which have been found to interact with various targets, such as the human pregnane X receptor . .
Mode of Action
Based on its structural similarity to other chlorinated phenolic compounds, it may interact with its targets by binding to them and modulating their activity This could lead to changes in cellular processes and responses
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been shown to alter thyroid hormone homeostasis via activation of the human pregnane x receptor . This suggests that the compound could potentially affect hormonal regulation and related biochemical pathways. More research is needed to identify the exact pathways affected by this compound.
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties could influence its absorption and distribution within the body . Its metabolism and excretion would also play a crucial role in determining its pharmacokinetic profile.
Result of Action
Based on its structural similarity to other chlorinated phenolic compounds, it may cause changes in cellular processes and responses, potentially leading to alterations in growth, development, or other physiological processes
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances could affect its stability and activity . Moreover, the compound’s interaction with its environment could influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall pharmacokinetics and pharmacodynamics.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O5S/c1-28(24,25)12-4-2-3-10(7-12)16-21-22-17(27-16)20-15(23)9-26-14-6-5-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLORLJAOGAEBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

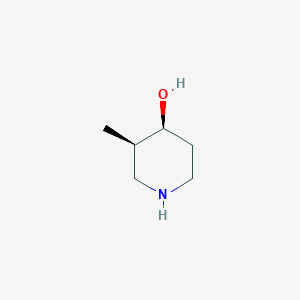
![(1-Methylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2895488.png)
![2-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2895490.png)
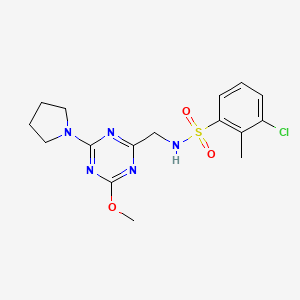
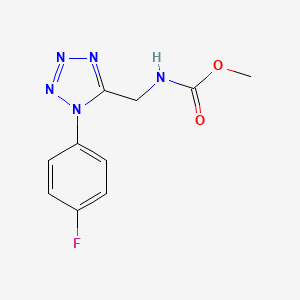
![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
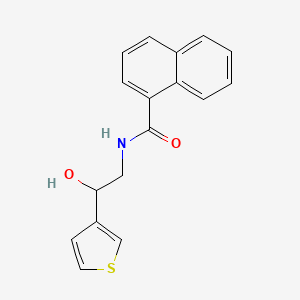
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(m-tolyl)propanamide](/img/structure/B2895498.png)
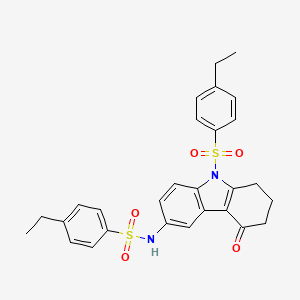
![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)
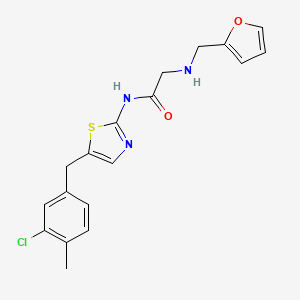
![N-(5-chloro-2-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2895505.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2895506.png)
